N-(1-Phenylazetidin-3-yl)prop-2-enamide
Description
N-(1-Phenylazetidin-3-yl)prop-2-enamide is an acrylamide derivative featuring a four-membered azetidine ring substituted with a phenyl group at the 1-position and a prop-2-enamide moiety at the 3-position. The phenyl group may enhance lipophilicity, influencing membrane permeability and binding affinity to hydrophobic pockets in biological targets.
Properties
IUPAC Name |
N-(1-phenylazetidin-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-12(15)13-10-8-14(9-10)11-6-4-3-5-7-11/h2-7,10H,1,8-9H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBCBPPQQLNWSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CN(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenylazetidin-3-yl)prop-2-enamide typically involves the reaction of azetidine derivatives with phenyl groups and prop-2-enamide. One common method includes the use of azetidine-3-carboxylic acid derivatives, which are reacted with phenyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-Phenylazetidin-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-Phenylazetidin-3-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Phenylazetidin-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The phenyl group and prop-2-enamide moiety may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Analogues
The following structurally related compounds highlight key similarities and differences in substituents, biological activity, and physicochemical properties:
Table 1: Structural and Functional Comparison of Prop-2-enamide Derivatives
| Compound Name | Key Substituents | Biological Activity/Application | References |
|---|---|---|---|
| N-(1-Phenylazetidin-3-yl)prop-2-enamide | Azetidine ring (4-membered), phenyl group, prop-2-enamide | Inferred: Potential kinase inhibition or anti-inflammatory activity (structural analogy) | N/A |
| Moupinamide [(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide] |
Phenethylamine backbone, 4-hydroxy-3-methoxyphenyl acrylamide | Anti-inflammatory (IC₅₀ < 17.21 μM) | |
| Osimertinib (Tagrisso®) [N-(2-{2-(dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide] |
Complex aromatic amine with methoxy, indole, and pyrimidine groups | EGFR tyrosine kinase inhibitor (cancer therapy) | |
| N-Methylolacrylamide [N-(hydroxymethyl)prop-2-enamide] |
Hydroxymethyl group on acrylamide nitrogen | Industrial monomer; carcinogenic concerns | |
| Compound 4 (from Lycium yunnanense) [3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide] |
Methoxyethyl-p-hydroxyphenyl group, dihydroxy-methoxyphenyl acrylamide | Anti-inflammatory (IC₅₀ < 17.21 μM) |
Key Observations
Smaller rings like azetidine may improve metabolic stability but reduce solubility . Osimertinib’s bulky aromatic amine backbone enables selective binding to EGFR mutants, demonstrating how substituent complexity drives therapeutic specificity .
Role of Substituents :
- Hydroxy/Methoxy Groups : Present in Moupinamide and Compound 4, these groups enhance hydrogen-bonding capacity and solubility, correlating with anti-inflammatory activity .
- Hydrophobic Groups : The phenyl group in this compound and the indole in Osimertinib likely improve membrane permeability and target affinity .
Biological Activity: Anti-inflammatory prop-2-enamides (e.g., Moupinamide, Compound 4) show IC₅₀ values < 17.21 μM, suggesting potency comparable to NSAIDs . N-Methylolacrylamide’s carcinogenicity contrasts sharply with therapeutic analogs, underscoring the importance of substituent choice in safety profiles .
Synthetic Accessibility :
- Moupinamide and related plant-derived amides are often isolated via chromatography , whereas Osimertinib requires multi-step synthesis to incorporate complex substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
